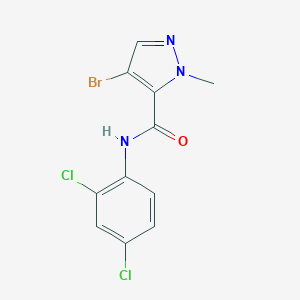![molecular formula C12H20N2O2 B213789 N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE](/img/structure/B213789.png)
N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE is an organic compound with the molecular formula C12H20N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of cyclopropanecarboxylic acid with 4-aminobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Hydroxylated derivatives.
Applications De Recherche Scientifique
N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of N1-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE: Characterized by the presence of cyclopropyl groups and amide functionalities.
N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxylate: Similar structure but with an ester group instead of an amide.
N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxylamide: Similar structure but with an amide group at a different position.
Uniqueness
This compound is unique due to its specific arrangement of cyclopropyl and amide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
N-[4-(cyclopropanecarbonylamino)butyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H20N2O2/c15-11(9-3-4-9)13-7-1-2-8-14-12(16)10-5-6-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
Clé InChI |
VLDHMJYXWBHLRQ-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NCCCCNC(=O)C2CC2 |
SMILES canonique |
C1CC1C(=O)NCCCCNC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B213706.png)

![N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213709.png)
![1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B213710.png)
![4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B213711.png)
![4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213712.png)
![4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B213714.png)
![N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213719.png)

![methyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B213721.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)



